d-Menthyl acrylate
Overview
Description
d-Menthyl acrylate is an organic compound derived from menthol and acrylic acid. It is a colorless liquid with a characteristic minty odor. The compound is primarily used in the synthesis of polymers and copolymers, which find applications in various industries, including adhesives, coatings, and biomedical materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: d-Menthyl acrylate can be synthesized through the esterification of menthol with acryloyl chloride. The reaction typically involves the use of a base such as triethylamine in a solvent like tetrahydrofuran. The reaction is carried out at temperatures ranging from 0 to 20 degrees Celsius for about 24 hours .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and ensure efficient conversion of reactants to the desired product .
Chemical Reactions Analysis
Types of Reactions: d-Menthyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound) or copolymerize with other monomers to create copolymers.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield menthol and acrylic acid.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with nucleophiles and electrophiles.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used under thermal or photochemical conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Addition Reactions: Reagents like hydrogen bromide or chlorine can be used for addition reactions.
Major Products Formed:
Polymerization: Poly(this compound) or copolymers.
Hydrolysis: Menthol and acrylic acid.
Addition Reactions: Halogenated derivatives of this compound.
Scientific Research Applications
d-Menthyl acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of functional polymers and copolymers with specific properties.
Biology: The compound is utilized in the development of biocompatible materials for drug delivery systems and tissue engineering.
Medicine: this compound-based polymers are explored for use in medical devices and implants due to their biocompatibility and mechanical properties.
Mechanism of Action
The mechanism of action of d-Menthyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in radical polymerization, leading to the formation of high-molecular-weight polymers. These polymers exhibit unique properties such as flexibility, durability, and resistance to environmental factors .
Molecular Targets and Pathways: The primary molecular target of this compound is the double bond in the acrylate group, which undergoes radical polymerization. The pathways involved include the initiation, propagation, and termination steps of radical polymerization.
Comparison with Similar Compounds
Methyl acrylate: Used in the production of acrylate fibers and as a reagent in pharmaceutical synthesis.
Ethyl acrylate: Employed in the manufacture of paints, coatings, and adhesives.
Butyl acrylate: Utilized in the production of plastics, textiles, and sealants.
Uniqueness of d-Menthyl Acrylate: this compound stands out due to its derivation from menthol, which imparts a unique minty odor and biocompatibility. Its applications in biomedical materials and drug delivery systems highlight its versatility and potential for innovation in various fields .
Properties
IUPAC Name |
[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-5-13(14)15-12-8-10(4)6-7-11(12)9(2)3/h5,9-12H,1,6-8H2,2-4H3/t10-,11+,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBRSZAYOKVFRH-TUAOUCFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C=C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H](C1)OC(=O)C=C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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